![molecular formula C8H5Cl2F3O2 B1407698 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol CAS No. 1706458-54-9](/img/structure/B1407698.png)
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol
Overview
Description
“3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the CAS Number: 1706458-54-9 . It has a molecular weight of 261.03 . The IUPAC name for this compound is (3,4-dichloro-5-(trifluoromethoxy)phenyl)methanol .
Molecular Structure Analysis
The InChI code for “3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol” is 1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications
Application in Synthesis and Reactivity
Benzylation of Alcohols
A study by Poon and Dudley (2006) describes the use of a stable, neutral organic salt for converting alcohols into benzyl ethers, suggesting potential applications in benzylation processes including compounds similar to 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (Poon & Dudley, 2006).
O-Benzylation Reagent
Yamada, Fujita, and Kunishima (2012) developed a novel O-benzylating reagent, which can potentially be applied in reactions involving 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol to afford benzyl ethers (Yamada, Fujita, & Kunishima, 2012).
Application in Organic Chemistry and Synthesis
Secondary Benzylation using Benzyl Alcohols
Noji et al. (2003) explored a secondary-benzylation system using benzyl alcohol and metal triflates, indicating possible use in synthesis involving 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (Noji et al., 2003).
Synthesis of α-Trifluoromethyl α-Amino Acids
Burger et al. (2006) demonstrated the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, which might incorporate a benzyl alcohol similar to 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol in their process (Burger et al., 2006).
Applications in Oxidative Reactions and Rearrangements
Oxidation and Rearrangement of Benzyl Alcohols
Ochiai, Yoshimura, and Miyamoto (2009) researched the oxidative rearrangement of benzyl alcohols, which could be relevant for compounds like 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (Ochiai, Yoshimura, & Miyamoto, 2009).
Deoxytrifluoromethylation of Alcohols
Intermaggio et al. (2022) focused on deoxytrifluoromethylation reactions, potentially applicable to 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol for C(sp3)-CF3 bond formation (Intermaggio et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation when introduced into the body .
properties
IUPAC Name |
[3,4-dichloro-5-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKXNIMFULQBRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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